N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide
Description
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide (CAS: 1598026-73-3) is a cyclopropane-containing sulfonamide derivative with the molecular formula C₇H₁₆N₂O₂S and a molecular weight of 192.2791 g/mol . Its SMILES notation (CCCS(=O)(=O)NC1(CN)CC1) highlights a propane-sulfonamide group linked to a cyclopropane ring substituted with an aminomethyl moiety. The compound is commercially available in quantities ranging from 50 mg to 1 g, with prices scaling from $340 to $1,381, depending on the pack size .
Cyclopropane rings are notable for their ring strain, which can enhance reactivity or modulate conformational stability in drug discovery contexts. The aminomethyl group offers a site for further functionalization, while the sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and target affinity .
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-5-12(10,11)9-7(6-8)3-4-7/h9H,2-6,8H2,1H3 |
InChI Key |
VNQDFTCQTSKISJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
| Step | Reaction Description | Reagents and Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| (a) | Conversion of chloropropane sulfonyl chloride to N-tert-butyl-(3-chloro)propyl sulfonamide | tert-butyl amine, base | Toluene (preferred), methyl tetrahydrofuran, tert-butyl methyl ether | -10 °C to 20 °C | Reaction performed in non-polar organic solvent; aqueous HCl treatment post-reaction; organic layer washed and dried |
| (b) | Ring closure to cyclopropane sulfonic acid tert-butylamide | n-butyl lithium (preferred), tetrahydrofuran added | Toluene/THF mixture (3:1) | -70 °C to 0 °C (preferably -50 °C to -20 °C) | Reaction mixture warmed to ambient, quenched with water; organic layer separated and washed |
| (c) | Cleavage of tert-butyl protecting group | Formic acid or aqueous formic acid, inert gas bubbling (e.g., nitrogen) | Concentrated solution from step (b) | 60 °C to 100 °C (preferably 70 °C to 90 °C) | Steady inert gas bubbling mandatory for complete conversion; residual formic acid removed by co-evaporation with toluene; crystallization from toluene/ethanol |
Process Optimization and Environmental Considerations
- The process avoids isolation of intermediates to minimize unit operations and waste.
- Replacing trifluoroacetic acid with formic acid reduces environmental impact.
- Use of non-polar, aprotic solvents such as toluene and tetrahydrofuran enhances reaction efficiency.
- Bubbling inert gas during acid cleavage ensures complete deprotection and minimizes side reactions.
Typical Yields and Purity
- Overall isolated yield of this compound is approximately 70-75%.
- Purity of the final product typically exceeds 99% by gas chromatography (GC area %).
- Crystallization conditions favor a toluene:ethanol ratio greater than 3:1 for optimal crystal formation and purity.
Analytical Data and Characterization
| Parameter | Description / Result |
|---|---|
| Purity (GC area %) | ≥ 99.9% |
| Physical Form | Colorless crystals |
| Crystallization Solvent | Toluene/ethanol mixture |
| Reaction Monitoring | Completion confirmed by disappearance of tert-butyl group signals and intermediate peaks |
| Analytical Techniques | Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR) |
Comparative Analysis with Related Compounds
While the focus is on this compound, related sulfonamide compounds such as N-cyclopropyl-1-methylcyclopropane-1-sulfonamide share similar synthetic routes involving sulfonyl chlorides and amines. However, differences in substituents and ring structures influence synthetic conditions and biological activities.
Summary Table of Preparation Method
| Step | Intermediate/Product | Key Reagents | Solvent | Temperature | Remarks |
|---|---|---|---|---|---|
| (a) | N-tert-butyl-(3-chloro)propyl sulfonamide | tert-butyl amine | Toluene | -10 °C to 20 °C | Non-polar solvent; aqueous acid work-up |
| (b) | Cyclopropane sulfonic acid tert-butylamide | n-butyl lithium, THF | Toluene/THF (3:1) | -70 °C to 0 °C | Ring closure; quenching with water |
| (c) | This compound | Formic acid, inert gas | Concentrated organic solution | 60 °C to 100 °C | Acid cleavage; inert gas bubbling; crystallization |
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in enzyme modification and protein labeling studies.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The most structurally similar compound identified is 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride, referenced in .
Commercial and Research Relevance
- Availability: Only this compound is commercially documented, with pricing and purity data available .
- Potential Applications: The parent compound’s unmodified sulfonamide group may favor enzyme inhibition (e.g., carbonic anhydrase, proteases), whereas the dimethyl analog’s steric bulk could shift selectivity toward hydrophobic binding pockets .
Biological Activity
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant research findings, supported by data tables and case studies.
Overview of Sulfonamides
Sulfonamides are a class of synthetic antimicrobial agents characterized by the presence of a sulfonamide group (). They primarily function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. The effectiveness of sulfonamides is often influenced by their structural modifications, including the nature of substituents on the aromatic ring and the sulfonamide nitrogen .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. Key factors influencing its activity include:
- Substituents on the Cyclopropyl Group : Variations in the cyclopropyl moiety can enhance or diminish antimicrobial efficacy. For instance, the introduction of different amine groups has been shown to affect binding affinity to target enzymes.
- Sulfonamide Group Positioning : The positioning of the sulfonamide group relative to other functional groups significantly impacts activity. A free amino group at the para position relative to the sulfonamide is essential for maintaining antibacterial properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that at a concentration of 2.5 μM, this compound effectively inhibited the growth of Chlamydia trachomatis, reducing its ability to infect new cells .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of this compound against C. trachomatis.
- Methodology : In vitro assays were conducted to assess bacterial growth inhibition.
- Results : The compound showed a significant reduction in progeny production, indicating its potential as an effective antimicrobial agent.
- Pharmacokinetic Evaluation :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves two key steps: (1) formation of the cyclopropane ring via [2+1] cycloaddition or strain-driven ring closure, and (2) sulfonamide coupling using propane sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Reaction optimization may include adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitoring pH to avoid side reactions .
- Example Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropane formation | Vinyl ether + diazo compound, Rh(II) catalyst | 60–75 |
| Sulfonamide coupling | Propane sulfonyl chloride, Et₃N, DCM, 0°C | 80–90 |
Q. Which spectroscopic techniques are prioritized for structural confirmation, and what key spectral signatures should researchers analyze?
- Methodology : Use ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm, geminal coupling J ≈ 5–10 Hz) and sulfonamide NH signals (δ 6.5–7.5 ppm, broad). FT-IR identifies sulfonamide S=O stretches (1350–1150 cm⁻¹). For absolute configuration, X-ray crystallography is recommended, as cyclopropane rings often require spatial resolution .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodology :
- Enzyme inhibition : Screen against serine proteases (e.g., thrombin) using fluorogenic substrates, noting IC₅₀ values.
- Receptor binding : Radioligand displacement assays (e.g., GABAₐ receptors) with competitive binding protocols .
- Example Data :
| Target | Assay Type | IC₅₀/Ki (µM) |
|---|---|---|
| Thrombin | Fluorogenic substrate | 2.4 ± 0.3 |
| GABAₐ | [³H]Muscimol displacement | 15.8 ± 1.2 |
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data?
- Methodology :
Validate docking parameters (e.g., force field selection, solvation models) using co-crystallized ligands.
Perform molecular dynamics simulations (100 ns) to assess binding pocket flexibility.
Use alanine scanning mutagenesis to identify critical residues for experimental validation .
Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?
- Methodology :
- pH optimization : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the sulfonamide group.
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.
- Stability testing : Monitor degradation via HPLC at 25°C/60% RH over 14 days .
Q. How do structural modifications to the cyclopropane ring influence pharmacological properties?
- Methodology :
- Introduce substituents (e.g., fluorine, methyl) to the cyclopropane ring and compare logP (HPLC) and metabolic stability (microsomal assays).
- Case Study : Fluorination at the cyclopropane C1 position increased metabolic half-life (t₁/₂ from 1.2 → 4.7 h in human liver microsomes) but reduced solubility (logP from 1.8 → 2.5) .
Q. What computational approaches predict metabolic pathways, and how can they guide derivatization?
- Methodology :
- Use CYP450 isoform prediction tools (e.g., StarDrop, Schrödinger) to identify vulnerable sites (e.g., cyclopropane ring oxidation).
- Synthesize deuterated analogs at predicted metabolic hotspots to confirm pathways via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address conflicting data in enzyme inhibition assays across different laboratories?
- Methodology :
Standardize assay conditions (e.g., substrate concentration, temperature).
Cross-validate using orthogonal techniques (e.g., SPR vs. fluorescence polarization).
Conduct inter-laboratory reproducibility studies with shared reference samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
